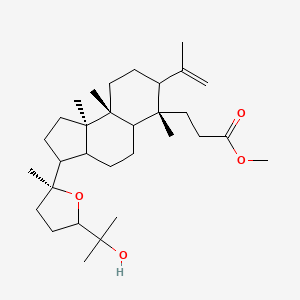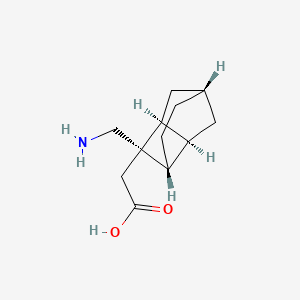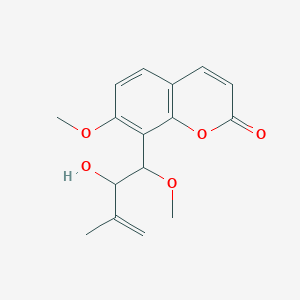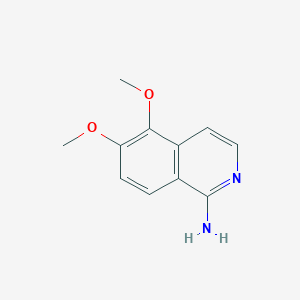![molecular formula C21H22FN3O3S2 B12431389 [2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ARN19702 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the benzothiazole core: This involves the reaction of 2-aminothiophenol with a suitable fluorinated reagent to form the benzothiazole ring.
Introduction of the piperazine moiety: The benzothiazole intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Attachment of the sulfonyl group:
Analyse Chemischer Reaktionen
ARN19702 undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can undergo oxidation reactions under specific conditions.
Reduction: The benzothiazole ring can be reduced to form different derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using suitable reagents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ARN19702 has a broad range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of N-acylethanolamine acid amidase and its effects on lipid signaling pathways.
Biology: ARN19702 is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound has shown promise in the treatment of multiple sclerosis and various types of pain, including neurogenic and inflammatory pain
Industry: While its industrial applications are still under investigation, ARN19702’s potential as a therapeutic agent makes it a compound of interest for pharmaceutical development
Wirkmechanismus
ARN19702 exerts its effects by inhibiting N-acylethanolamine acid amidase, an enzyme that degrades bioactive lipids such as palmitoylethanolamide. By inhibiting this enzyme, ARN19702 increases the levels of these bioactive lipids, which in turn activate peroxisome proliferator-activated receptor-α, leading to anti-inflammatory and neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
ARN19702 is unique compared to other N-acylethanolamine acid amidase inhibitors due to its oral bioavailability, reversibility, and brain-penetrant properties. Similar compounds include:
ARN19702 analogs: These compounds share a similar core structure but differ in the functional groups attached.
Other N-acylethanolamine acid amidase inhibitors: These include compounds like ARN19702 but with different chemical structures and properties
ARN19702 stands out due to its broad analgesic profile and potential therapeutic applications in multiple sclerosis and pain management .
Eigenschaften
Molekularformel |
C21H22FN3O3S2 |
|---|---|
Molekulargewicht |
447.6 g/mol |
IUPAC-Name |
(2-ethylsulfonylphenyl)-[(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22FN3O3S2/c1-3-30(27,28)19-7-5-4-6-16(19)20(26)25-11-10-24(13-14(25)2)21-23-17-9-8-15(22)12-18(17)29-21/h4-9,12,14H,3,10-11,13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
UKQOLPNYRVPCBM-AWEZNQCLSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(C[C@@H]2C)C3=NC4=C(S3)C=C(C=C4)F |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2C)C3=NC4=C(S3)C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2~{r},3~{a}~{s},5~{s},6~{s},6~{a}~{s})-6'-Chloranyl-6-(3-Chloranyl-2-Fluoranyl-Phenyl)-4-(Cyclopropylmethyl)-2'-Oxidanylidene-Spiro[1,2,3,3~{a},6,6~{a}-Hexahydropyrrolo[3,2-B]pyrrole-5,3'-1~{h}-Indole]-2-Yl]benzoic Acid](/img/structure/B12431306.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
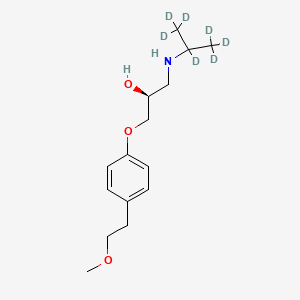
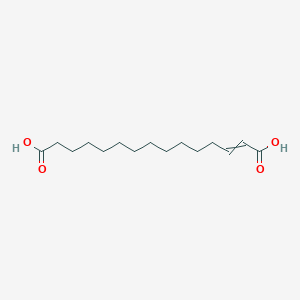
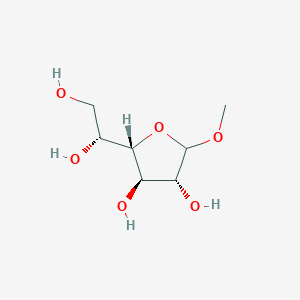
![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)
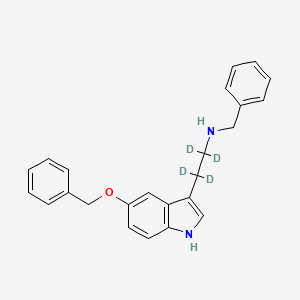
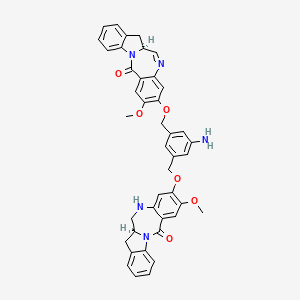

![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
